molecular formula C20H18N2O3S B3577375 N-(4-{[(benzylsulfanyl)acetyl]amino}phenyl)furan-2-carboxamide

N-(4-{[(benzylsulfanyl)acetyl]amino}phenyl)furan-2-carboxamide

Cat. No.: B3577375
M. Wt: 366.4 g/mol
InChI Key: HXCSTQHPEHZIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(benzylsulfanyl)acetyl]amino}phenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(benzylsulfanyl)acetyl]amino}phenyl)furan-2-carboxamide typically involves the reaction of benzyl mercaptan with acetyl chloride to form benzylsulfanylacetyl chloride. This intermediate is then reacted with 4-aminophenylfuran-2-carboxamide under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(benzylsulfanyl)acetyl]amino}phenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-{[(benzylsulfanyl)acetyl]amino}phenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiproliferative activities.

    Medicine: Explored for its potential use as an anticancer agent due to its ability to inhibit certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{[(benzylsulfanyl)acetyl]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit the activity of kinases or proteases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular properties.

    N-(4-[(4-bromophenyl)sulfonyl]benzoyl)-L-valine: Explored for its antimicrobial and antioxidant activities.

Uniqueness

N-(4-{[(benzylsulfanyl)acetyl]amino}phenyl)furan-2-carboxamide stands out due to its unique combination of a benzylsulfanyl group and a furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[(2-benzylsulfanylacetyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-19(14-26-13-15-5-2-1-3-6-15)21-16-8-10-17(11-9-16)22-20(24)18-7-4-12-25-18/h1-12H,13-14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCSTQHPEHZIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(benzylsulfanyl)acetyl]amino}phenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(benzylsulfanyl)acetyl]amino}phenyl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[(benzylsulfanyl)acetyl]amino}phenyl)furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[(benzylsulfanyl)acetyl]amino}phenyl)furan-2-carboxamide
Reactant of Route 5
N-(4-{[(benzylsulfanyl)acetyl]amino}phenyl)furan-2-carboxamide
Reactant of Route 6
N-(4-{[(benzylsulfanyl)acetyl]amino}phenyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.